
Application Notes and Protocols for Live-Cell
Imaging of CEP120-Depleted Cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
CEP120 Human Pre-designed

siRNA Set A

Cat. No.: B12391809 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Centrosomal Protein 120 (CEP120) is a crucial regulator of centriole assembly, maturation, and

ciliogenesis.[1][2] It is primarily localized to the daughter centriole in quiescent cells, where it

plays a role in inhibiting the premature maturation of this structure.[1][3][4] Depletion of

CEP120 has been shown to cause defects in centriole duplication, aberrant accumulation of

pericentriolar material (PCM), and consequently, impaired formation and function of primary

cilia.[3][4] Mutations in the CEP120 gene are associated with human ciliopathies, including

Joubert syndrome and Jeune Asphyxiating Thoracic Dystrophy, highlighting its importance in

cellular and developmental processes.[3][5]

Live-cell imaging of CEP120-depleted cells is a powerful technique to dissect the dynamic

cellular processes regulated by this protein in real-time. These application notes provide

detailed protocols for CEP120 depletion via siRNA, subsequent live-cell imaging, and

quantitative analysis, along with a summary of expected quantitative outcomes.

Signaling and Functional Pathway of CEP120
In quiescent (G0) cells, CEP120 is asymmetrically enriched on the daughter centriole, where it

functions to prevent the untimely recruitment and accumulation of PCM components.[1][3] The
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loss of CEP120 disrupts this inhibitory mechanism, leading to a cascade of events that

ultimately impair the cell's ability to form a primary cilium, a critical sensory organelle.
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Caption: Effect of CEP120 depletion on ciliogenesis pathway.

Experimental Workflow Overview
The general workflow for investigating the effects of CEP120 depletion involves cell culture,

siRNA-mediated knockdown of the CEP120 protein, induction of quiescence and ciliogenesis

through serum starvation, live-cell imaging using fluorescence microscopy, and subsequent

quantitative analysis of the acquired images.
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Caption: General experimental workflow for live-cell imaging.

Quantitative Data Summary
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Depletion of CEP120 leads to significant and measurable changes in centrosomal composition

and ciliary characteristics. The following tables summarize typical quantitative results observed

in mouse embryonic fibroblast (MEF) cells.

Table 1: Effect of CEP120 Depletion on Pericentriolar Material (PCM) Components

Protein Localization

Fold Increase in
Centrosomal
Intensity (CEP120-
depleted vs.
Control)

Reference

Pericentrin Core PCM Scaffold ~2.5-fold [1]

Cdk5Rap2 PCM Component Significant Increase [1]

Ninein
Subdistal Appendages

/ PCM
Significant Increase [1]

| Cep170 | PCM Component | Significant Increase |[1] |

Table 2: Effect of CEP120 Depletion on Ciliogenesis

Parameter Control siRNA CEP120 siRNA Reference

Percentage of
Ciliated Cells

Normal (~70-80%) >60% Decrease [1][3]

| Cilia Length | Normal | Aberrant (Shorter or Longer) |[1][3] |

Experimental Protocols
Protocol 1: Cell Culture and CEP120 Depletion
This protocol describes the transient depletion of CEP120 in human hTERT-RPE-1 or mouse

embryonic fibroblast (MEF) cells using small interfering RNA (siRNA).

Materials:
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hTERT-RPE-1 or MEF cells

DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin

Control siRNA (non-targeting)

CEP120-targeting siRNA (e.g., Dharmacon, D-019156–03, Sequence: 5'-

GCACGUUAAUCAGCUACAA-3')[1]

Lipofectamine™ RNAiMAX Transfection Reagent

Opti-MEM™ I Reduced Serum Medium

6-well plates or 35 mm imaging dishes

Procedure:

Cell Seeding: One day prior to transfection, seed hTERT-RPE-1 or MEF cells in 6-well plates

or imaging dishes so they reach 50-80% confluency on the day of transfection.[1][6]

siRNA Preparation:

For each well, dilute 100-200 nM of siRNA oligonucleotide (Control or CEP120-targeting)

into Opti-MEM™ medium.

In a separate tube, dilute Lipofectamine™ RNAiMAX into Opti-MEM™ medium according

to the manufacturer's protocol.

Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 20

minutes at room temperature to allow complex formation.[7]

Transfection: Add the siRNA-lipid complexes to the cells dropwise. Swirl the plate gently to

ensure even distribution.

Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.
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Induction of Ciliogenesis: After 24 hours of transfection, replace the growth medium with low-

serum medium (0.5% FBS) to induce quiescence and promote ciliogenesis.[1]

Final Incubation: Incubate the cells for another 24 hours. The cells are now ready for live-cell

imaging (48 hours post-transfection). Protein depletion can be verified by immunoblotting or

immunofluorescence in parallel fixed-cell experiments.[1]

Protocol 2: Live-Cell Imaging
This protocol provides a general framework for live-cell imaging of CEP120-depleted cells to

observe ciliary dynamics and PCM protein localization.

Materials:

CEP120-depleted and control cells prepared as in Protocol 1.

Fluorescent protein constructs or dyes to label structures of interest (e.g., mNeonGreen-

ARL13b for cilia, GFP-Centrin for centrioles, RFP-CEP164 for mother centriole).[8][9]

Live-cell imaging medium (e.g., FluoroBrite™ DMEM supplemented with 30 mM HEPES).[6]

A microscope equipped for live-cell imaging (e.g., spinning disk confocal) with an

environmental chamber to maintain 37°C and 5% CO₂.[10]

Procedure:

Fluorescent Labeling (if required): If not using stable cell lines, transfect cells with plasmids

encoding fluorescently-tagged proteins of interest (e.g., PCM components, ciliary markers)

19-24 hours before imaging.[6]

Sample Preparation: Gently replace the culture medium in the imaging dish with pre-warmed

live-cell imaging medium.

Microscope Setup:

Place the imaging dish on the microscope stage within the environmental chamber and

allow the temperature to equilibrate.
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Use an autofocus system to maintain focus over the duration of the time-lapse experiment.

[10]

Image Acquisition:

Identify cells for imaging. In CEP120-depleted samples, focus on cells exhibiting the

expected phenotype (e.g., lack of cilia, altered PCM).

Set up a time-lapse acquisition sequence. The interval between frames will depend on the

dynamics of the process being studied (e.g., every 10 seconds for rapid transport, every 5-

10 minutes for ciliogenesis).[6][11]

To minimize phototoxicity, use the lowest possible laser power and shortest exposure time

that provides an adequate signal-to-noise ratio.[10][12]

Data Collection: Acquire time-lapse images for the desired duration.

Protocol 3: Quantitative Image Analysis
Quantitative analysis is essential to extract meaningful data from live-cell imaging experiments.

[13]

Software:

ImageJ/Fiji, MATLAB, or other image analysis software.[13]

General Procedure:

Image Segmentation: The first critical step is to accurately identify and outline individual cells

and subcellular structures (e.g., centrosomes, cilia) in each frame of the time-lapse series.

This can be done manually or using automated segmentation algorithms.[14][15]

Fluorescence Intensity Measurement:

For PCM analysis, define a region of interest (ROI) around the centrosome in both control

and CEP120-depleted cells.

Measure the mean or integrated fluorescence intensity within the ROI for each channel.
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Correct for background fluorescence by measuring the intensity of a nearby region with no

cells.

Cilia Measurement:

Measure the length of cilia from the base to the tip using the segmented line tool.

Count the number of ciliated versus non-ciliated cells in multiple fields of view to determine

the percentage of ciliogenesis.

Statistical Analysis:

Collect data from a sufficient number of cells (e.g., N > 30 per condition) across at least

three independent experiments.

Perform statistical tests (e.g., t-test, ANOVA) to determine the significance of observed

differences between control and CEP120-depleted cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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